molecular formula C10H11N3O2S B11331195 5-oxo-N-(propan-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

5-oxo-N-(propan-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B11331195
M. Wt: 237.28 g/mol
InChI Key: AWRLCMYLWFANTM-UHFFFAOYSA-N
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Description

5-oxo-N-(propan-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that features a thiazolo[3,2-a]pyrimidine core. This structure is notable for its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-(propan-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiazole with ethyl acetoacetate in the presence of a base, followed by cyclization with urea or thiourea under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid at elevated temperatures to facilitate the formation of the thiazolo[3,2-a]pyrimidine ring.

Industrial Production Methods

For industrial-scale production, the process may be optimized to include continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-(propan-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be synthesized using reagents like halogens or halogenating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents such as N-bromosuccinimide in chloroform.

Major Products

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5-oxo-N-(propan-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer activities. The exact pathways can vary depending on the specific application and the biological context in which it is used.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar core structures but different substituents.

    Pyrimidinones: Compounds with a pyrimidine ring and a carbonyl group.

    Thiazoles: Compounds with a thiazole ring but lacking the fused pyrimidine structure.

Uniqueness

5-oxo-N-(propan-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern and the presence of both thiazole and pyrimidine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H11N3O2S

Molecular Weight

237.28 g/mol

IUPAC Name

5-oxo-N-propan-2-yl-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C10H11N3O2S/c1-6(2)12-8(14)7-5-11-10-13(9(7)15)3-4-16-10/h3-6H,1-2H3,(H,12,14)

InChI Key

AWRLCMYLWFANTM-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CN=C2N(C1=O)C=CS2

Origin of Product

United States

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